2-methylbenzenecarboximidothioic acid
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Overview
Description
2-methylbenzenecarboximidothioic acid is an organic compound that belongs to the class of carboximidothioic acids It is characterized by the presence of a methyl group attached to the benzene ring and a carboximidothioic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzenecarboximidothioic acid typically involves the reaction of 2-methylbenzenecarboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with water to yield the desired product. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methylbenzenecarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperature conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Amines, thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-methylbenzenecarboximidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylbenzenecarboximidothioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-methylbenzenecarboximidothioic acid can be compared with other similar compounds such as:
Benzimidazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Thiourea derivatives: These compounds have similar functional groups and are used in various chemical reactions and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
List of Similar Compounds
- Benzimidazole
- Thiourea
- 2-methylbenzimidazole
- 2-methylthiourea
Properties
IUPAC Name |
2-methylbenzenecarboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUMLHLEJNWIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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